Cas no 879858-80-7 ((2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide)

(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide
- 2-Propenamide, 2-cyano-3-(1H-indol-3-yl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- AB00675610-01
- F1673-2100
- (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide
- SR-01000013981-1
- SR-01000013981
- AKOS002232902
- (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide
- 879858-80-7
- AKOS016299089
-
- インチ: 1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)
- InChIKey: OADZEGODWPLJRE-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)C(C#N)=CC1C2=C(NC=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 329.08341252g/mol
- どういたいしつりょう: 329.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 656
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-2100-10mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-15mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-5μmol |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-20μmol |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-1mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-20mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-25mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-2μmol |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-5mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-2100-3mg |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |
879858-80-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide 関連文献
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(2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamideに関する追加情報
Compound Introduction: (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide and CAS No. 879858-80-7
Compound (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide, identified by its CAS number 879858-80-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a cyano group, an indole moiety, and a thiolan ring system, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide is intricately designed to interact with biological targets in a specific manner. The thiolan ring system is particularly noteworthy, as it introduces unique electronic and steric properties that can influence the compound's reactivity and binding affinity. This feature has been explored in recent studies, where modifications of thiolan derivatives have shown promise in modulating various enzymatic pathways relevant to human health.
In the realm of medicinal chemistry, the integration of different pharmacophoric elements into a single molecular entity is a strategic approach to enhance therapeutic efficacy. The indole moiety in (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide is one such element that has been extensively studied for its role in various biological processes. Indole derivatives are well-known for their involvement in neurotransmitter synthesis and immune modulation, making them attractive candidates for therapeutic intervention. The combination of an indole group with the aforementioned thiolan and cyano functionalities creates a multifaceted molecule with the potential to interact with multiple targets simultaneously.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular modeling studies on (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide have revealed promising interactions with enzymes and receptors implicated in inflammatory and metabolic disorders. These virtual screening approaches have guided experimental efforts, leading to the identification of novel analogs with enhanced potency and selectivity.
The synthesis of (2E)-2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(1H-indol-3-y)propenamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such intricate molecular architectures. Key synthetic strategies include cyclization reactions to form the thiolan ring system, followed by functional group interconversions to introduce the cyano and indole moieties. These synthetic routes have been optimized for efficiency and scalability, ensuring that sufficient quantities of the compound can be prepared for preclinical evaluation.
The pharmacological evaluation of (2E)-2-cyano-N-(1,1-dioxo-lambda6-thiolan - 3 - yl ) - 3 - ( 1 H - indol - 3 - yl ) prop - 2 - enamide has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated inhibitory activity against several enzymes relevant to cancer progression and neurodegenerative diseases. Notably, the compound exhibits potent inhibition of matrix metalloproteinase (MMP) enzymes, which are known to play a crucial role in tissue degradation during pathological processes. This activity suggests potential therapeutic applications in conditions such as osteoarthritis and cancer metastasis.
Furthermore, preliminary studies have explored the compound's interaction with nuclear receptors involved in lipid metabolism. The indole moiety is particularly important in this context, as it mimics natural ligands that regulate gene expression related to cholesterol synthesis and transport. By modulating these pathways, (2E)- 2 - cyano - N - ( 1 , 1 - dioxo - lambda6 - thiolan - 3 - yl ) - 3 - ( 1 H - indol - 3 - yl ) prop - 2 - enamide holds promise as a therapeutic agent for metabolic disorders.
The pharmacokinetic profile of this compound is another critical aspect that has been carefully evaluated. Preliminary data indicate favorable solubility and metabolic stability, which are essential properties for any drug candidate intended for clinical use. Additionally, studies on pharmacokinetic interactions suggest that the compound does not significantly alter the metabolism of other drugs commonly used in therapeutic regimens.
In conclusion, compound (2E)-cyano-N-(l,l-dioxo-lambda6-thiolan-l-lowercasealpha]-yl}-$((\mathrm{IH})$indol-$\mathrm{d}$lowercasealpha]prop$-\mathrm{Z}$enamide $(\mathrm{CAS}\ \mathbf{879858}-\mathbf{80}-\mathbf{7})$ represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological activities. The integration of various pharmacophoric elements into this molecular entity has led to promising results in preclinical studies targeting inflammatory diseases $^,$ metabolic disorders $^,$ $^,$ $^,$ $^,$ $^,$ $^,$ cancer progression $^,$ $^,$ $^.$ Further research is warranted to fully elucidate its therapeutic potential $^.$
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